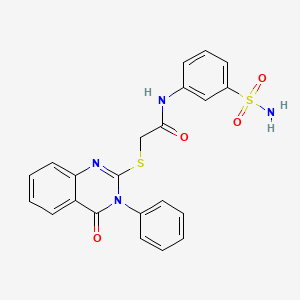
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide, also known as AMC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. AMC belongs to the quinoline family and is a derivative of 4-aminoquinoline. It has been found to possess several biological activities that make it a promising candidate for further research.
作用机制
The exact mechanism of action of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide is not yet fully understood. However, studies have suggested that it exerts its biological activities by inhibiting various cellular pathways. For example, N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the replication of viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been found to have several biochemical and physiological effects. Studies have reported that it can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. Furthermore, N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been found to induce apoptosis in cancer cells by activating caspases.
实验室实验的优点和局限性
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily monitored using various analytical techniques. Furthermore, it has been found to be stable under various conditions, making it suitable for use in experiments. However, one limitation of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the exact mechanism of action of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide and to evaluate its efficacy in preclinical and clinical trials. Additionally, the antiviral activity of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide needs to be further explored, especially in the context of emerging viral diseases. Finally, modifications to the synthesis method of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide can be explored to improve the yield and purity of the compound.
合成方法
The synthesis of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves the reaction of 4-amino-2-methylquinoline with 3-amino-4-methylbenzoic acid and phenyl isocyanate. The resulting product is then subjected to further purification steps to obtain pure N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide. The synthesis of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been reported in several studies, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
科学研究应用
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been found to possess several biological activities that make it a promising candidate for further research. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. Studies have also reported that N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Furthermore, N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been found to possess antiviral activity against several viruses, including dengue virus, Zika virus, and chikungunya virus.
属性
IUPAC Name |
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-15-8-11-22-19(12-15)20(14-23(27-22)17-6-4-3-5-7-17)24(28)26-18-10-9-16(2)21(25)13-18/h3-14H,25H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPHIGPYPMBKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=C(C=C3)C)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![2-(2,3-dihydroindol-1-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534536.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534543.png)
![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetate](/img/structure/B7534551.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide](/img/structure/B7534552.png)

![N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B7534561.png)

![N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide](/img/structure/B7534585.png)

![1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B7534591.png)
![2-[4-(3,4-Dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-1,3-thiazole](/img/structure/B7534595.png)